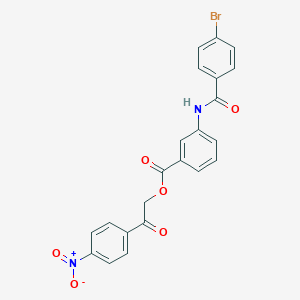![molecular formula C17H20N2O2 B341726 2-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B341726.png)
2-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydro-isoindole core and a dimethyl-phenylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethyl aniline with phthalic anhydride under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, including cyclization and reduction, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,4-Dimethyl-phenylamino)-methyl]-5-nitrobenzenesulfonamide
- **4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2-[(2,4-dimethylanilino)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-8-15(12(2)9-11)18-10-19-16(20)13-5-3-4-6-14(13)17(19)21/h3-4,7-9,13-14,18H,5-6,10H2,1-2H3 |
InChI Key |
BLZYDCFPFDHRHG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NCN2C(=O)C3CC=CCC3C2=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NCN2C(=O)C3CC=CCC3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B341643.png)
![2-(4-Bromophenyl)-2-oxoethyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B341645.png)
![2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-(4-BROMOBENZAMIDO)BENZOATE](/img/structure/B341647.png)
![2-(4-Chlorophenyl)-2-oxoethyl 3-[(4-bromobenzoyl)amino]benzoate](/img/structure/B341650.png)

![2-Oxo-2-phenylethyl 3-[(4-bromobenzoyl)amino]benzoate](/img/structure/B341652.png)
![2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B341653.png)
![[2-(4-Bromophenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B341655.png)
![2-Oxo-2-phenylethyl 3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B341656.png)
![2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B341657.png)
![2-Oxo-2-phenylethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B341661.png)
![2-(Biphenyl-4-yl)-2-oxoethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B341663.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B341664.png)
![2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 4-(4-BROMOBENZAMIDO)BENZOATE](/img/structure/B341667.png)
